molecular formula C10H8ClNO B6247270 3-chloro-5-methoxyquinoline CAS No. 2411257-58-2

3-chloro-5-methoxyquinoline

Cat. No.: B6247270
CAS No.: 2411257-58-2
M. Wt: 193.6
InChI Key:
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Description

3-chloro-5-methoxyquinoline is an organic compound with the molecular formula C({10})H({8})ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a chlorine atom at the 3-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-chloro-5-methoxyquinoline typically begins with commercially available quinoline derivatives.

    Methoxylation: The methoxy group at the 5-position is introduced via nucleophilic substitution, often using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K({3})).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-chloro-5-methoxyquinoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO({3})).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH({4})).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Quinoline derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

3-chloro-5-methoxyquinoline is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the design of new drugs targeting specific pathogens.

Medicine

The compound is investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities. It is a candidate for drug development due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen replication, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-chloroquinoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    5-methoxyquinoline: Lacks the chlorine atom, which can influence its interaction with molecular targets.

    3-chloro-4-methoxyquinoline: Similar structure but with the methoxy group at the 4-position, leading to different chemical and biological properties.

Uniqueness

3-chloro-5-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This unique substitution pattern allows for targeted interactions with specific molecular targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2411257-58-2

Molecular Formula

C10H8ClNO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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